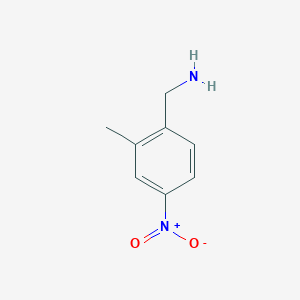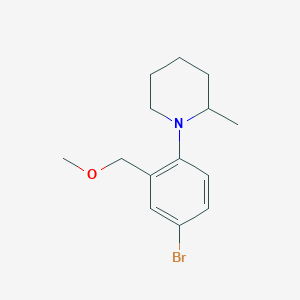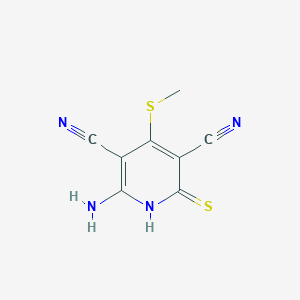![molecular formula C23H25N9 B8770724 Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-](/img/structure/B8770724.png)
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrimido-triazine core fused with a piperazine ring and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. This is followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly against human lung carcinoma (A549) cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-catenin/TCF transcriptional activity by degrading β-catenin via a proteasome-dependent pathway . This mechanism is particularly relevant in the context of cancer research, where β-catenin stabilization is a common feature in various cancers.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit β-catenin/TCF transcriptional activity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C23H25N9 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3-[[4-[(4-phenylphenyl)methyl]piperazin-1-yl]methyl]pyrimido[5,4-e][1,2,4]triazine-5,7-diamine |
InChI |
InChI=1S/C23H25N9/c24-21-20-22(28-23(25)27-21)30-29-19(26-20)15-32-12-10-31(11-13-32)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9H,10-15H2,(H4,24,25,27,28,30) |
Clave InChI |
DZEQIAGNCDPNJU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=NC5=C(N=C(N=C5N=N4)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one](/img/structure/B8770734.png)




